(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)methanamine

Catalog No.
S14043875
CAS No.
M.F
C7H12ClN3
M. Wt
173.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)methana...

Product Name

(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)methanamine

IUPAC Name

(4-chloro-5-ethyl-2-methylpyrazol-3-yl)methanamine

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

InChI

InChI=1S/C7H12ClN3/c1-3-5-7(8)6(4-9)11(2)10-5/h3-4,9H2,1-2H3

InChI Key

HOFOLDKIDCQQNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1Cl)CN)C

The compound (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine is a pyrazole derivative characterized by the presence of a chloro substituent, an ethyl group, and a methyl group attached to the pyrazole ring. This compound features a methanamine functional group, which contributes to its reactivity and potential biological activity. Pyrazoles are notable in medicinal chemistry for their diverse pharmacological properties, making this compound of interest for further investigation.

In Living Things - Biology LibreTexts" class="citation ml-xs inline" data-state="closed" href="https://bio.libretexts.org/Bookshelves/Human_Biology/Human_Biology_(Wakim_and_Grewal)/03:_Chemistry_of_Life/3.10:_Chemical_Reactions_in_Living_Things" rel="nofollow noopener" target="_blank"> .

These studies are crucial for elucidating the pharmacokinetics and pharmacodynamics of the compound.

The biological activity of (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine is primarily linked to its potential as a pharmacological agent. Compounds with similar structures have shown various activities, including:

  • Antimicrobial Properties: Some pyrazole derivatives exhibit effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects: Certain derivatives may modulate inflammatory pathways.

Biological assays are essential for determining the specific effects of this compound on living organisms, including its toxicity and efficacy in targeted applications .

Synthesis of (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine can be achieved through several methods:

  • Condensation Reactions: Combining appropriate precursors such as 4-chloro-3-ethylpyrazole with methanamine under acidic or basic conditions.
  • Substitution Reactions: Utilizing nucleophilic substitution to introduce the methanamine group onto the pyrazole ring.
  • Multi-step Synthesis: Employing multiple reaction steps to build the desired structure from simpler starting materials.

These methods require careful optimization of reaction conditions to achieve high yields and purity.

The applications of (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine span various fields:

  • Pharmaceutical Development: Potential use as an antimicrobial or anti-inflammatory agent.
  • Agricultural Chemistry: Exploration as a pesticide or herbicide due to its biological activity against pests.

Understanding its properties can lead to innovative uses in drug design and agricultural practices.

Interaction studies focus on understanding how (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine interacts with biological targets:

  • Receptor Binding Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Toxicity Tests: Assessing cellular responses to determine safe dosage levels.
  • Dose-response Curves: Analyzing the relationship between dosage and biological response to identify effective concentrations

    Several compounds share structural similarities with (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine, including:

    Compound NameStructural FeaturesUnique Properties
    4-Chloro-3-methylpyrazoleMethyl instead of ethyl at position 3Potentially different bioactivity profiles
    4-Bromo-3-butylpyrazoleBromine substituent and butyl group at position 3Varying solubility and reactivity
    3-EthylpyrazoleLacks chlorine substituentSimpler structure, possibly less potent

    These compounds highlight the uniqueness of (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanamine, particularly regarding its specific halogen substitution and resulting biological activities.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

173.0719751 g/mol

Monoisotopic Mass

173.0719751 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types